2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
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Overview
Description
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a synthetic compound recognized for its unique triazolopyrimidinone structure
Mechanism of Action
Target of Action
The primary target of the compound 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound this compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . The compound’s action leads to a significant alteration in cell cycle progression . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, can influence the compound’s bioavailability and its overall effectiveness as a therapeutic agent .
Result of Action
The result of the action of this compound is a significant inhibition of cell proliferation . Most notably, the compound has shown superior cytotoxic activities against certain cell lines . It also induces apoptosis within cells , which can contribute to its potential use as a cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide typically involves multi-step procedures:
Formation of the Triazolopyrimidinone Core: : The initial step usually involves cyclization reactions where triazole and pyrimidine rings are fused.
Introduction of the Ethyl and Oxo Groups: : This step involves ethylation and oxidation reactions under controlled conditions.
Attachment of the Phenethylacetamide Moiety: : This final step involves coupling reactions using reagents like phenethylamine and acetic anhydride.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale yields. Automation and continuous-flow processes might be employed to ensure consistency and efficiency. Catalysts and advanced purification techniques would also play significant roles in the industrial preparation.
Chemical Reactions Analysis
Types of Reactions
Reduction: : Conversely, reduction reactions can remove oxygen atoms or introduce hydrogen atoms.
Substitution: : Various substituents can be introduced into the compound, especially at reactive sites such as the triazole ring.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, potassium permanganate, or molecular oxygen.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: : Halogenated compounds, organometallic reagents, and acids or bases are often employed.
Major Products Formed
Oxidation: : May result in compounds with increased oxygen content.
Reduction: : Leads to more hydrogenated versions of the original compound.
Substitution: : Produces a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
In Chemistry
Used as a model compound for studying triazolopyrimidinone chemistry.
Serves as a scaffold for synthesizing new molecules with potential biological activities.
In Biology
Investigated for its potential as a bioactive molecule.
Studied in cell cultures to understand its effects on cellular processes.
In Medicine
Explored for its effects on specific biological targets related to diseases.
In Industry
Used in the development of novel materials.
Comparison with Similar Compounds
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is unique due to its specific triazolopyrimidinone core and phenethylacetamide moiety. Similar compounds include:
2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide: : Differing by a methyl group instead of an ethyl group.
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide: : Missing the ethyl group in the amide portion.
1,2,3-triazolo[4,5-d]pyrimidin-6(7H)-yl compounds with other substituents: : Featuring various other functional groups in place of the ethyl and phenethylacetamide groups.
This compound stands out for its unique combination of functional groups and structural components, making it a valuable molecule for diverse scientific research and industrial applications.
Properties
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-2-22-15-14(19-20-22)16(24)21(11-18-15)10-13(23)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEUJAHNIGVDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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